molecular formula C14H20BrN3O4 B13926743 Di-tert-butyl (2-bromopyrimidin-4-yl)iminodicarbonate

Di-tert-butyl (2-bromopyrimidin-4-yl)iminodicarbonate

Cat. No.: B13926743
M. Wt: 374.23 g/mol
InChI Key: XAMCMNUERUSOEQ-UHFFFAOYSA-N
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Description

Imidodicarbonic acid, 2-(2-bromo-4-pyrimidinyl)-, 1,3-bis(1,1-dimethylethyl) ester is a chemical compound with a complex structure that includes a pyrimidine ring substituted with a bromine atom and ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidodicarbonic acid, 2-(2-bromo-4-pyrimidinyl)-, 1,3-bis(1,1-dimethylethyl) ester typically involves multiple steps, starting with the preparation of the pyrimidine ring. The bromination of the pyrimidine ring is achieved using bromine or a brominating agent under controlled conditions. The esterification process involves the reaction of the brominated pyrimidine with imidodicarbonic acid and tert-butyl alcohol in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Imidodicarbonic acid, 2-(2-bromo-4-pyrimidinyl)-, 1,3-bis(1,1-dimethylethyl) ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom on the pyrimidine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

Imidodicarbonic acid, 2-(2-bromo-4-pyrimidinyl)-, 1,3-bis(1,1-dimethylethyl) ester has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of imidodicarbonic acid, 2-(2-bromo-4-pyrimidinyl)-, 1,3-bis(1,1-dimethylethyl) ester involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and ester groups play a crucial role in its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Imidodicarbonic acid, 2-(2-chloro-4-pyrimidinyl)-, 1,3-bis(1,1-dimethylethyl) ester
  • Imidodicarbonic acid, 2-(2-fluoro-4-pyrimidinyl)-, 1,3-bis(1,1-dimethylethyl) ester
  • Imidodicarbonic acid, 2-(2-iodo-4-pyrimidinyl)-, 1,3-bis(1,1-dimethylethyl) ester

Uniqueness

The uniqueness of imidodicarbonic acid, 2-(2-bromo-4-pyrimidinyl)-, 1,3-bis(1,1-dimethylethyl) ester lies in the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom can participate in specific interactions and reactions that are not possible with other halogens, making this compound valuable for certain applications.

Properties

Molecular Formula

C14H20BrN3O4

Molecular Weight

374.23 g/mol

IUPAC Name

tert-butyl N-(2-bromopyrimidin-4-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate

InChI

InChI=1S/C14H20BrN3O4/c1-13(2,3)21-11(19)18(12(20)22-14(4,5)6)9-7-8-16-10(15)17-9/h7-8H,1-6H3

InChI Key

XAMCMNUERUSOEQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C1=NC(=NC=C1)Br)C(=O)OC(C)(C)C

Origin of Product

United States

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